molecular formula C9H12Cl2N2O B1381245 Azetidin-3-yl(pyridin-3-yl)methanone dihydrochloride CAS No. 2098001-21-7

Azetidin-3-yl(pyridin-3-yl)methanone dihydrochloride

Cat. No.: B1381245
CAS No.: 2098001-21-7
M. Wt: 235.11 g/mol
InChI Key: DIFNZXVJGPLIOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidin-3-yl(pyridin-3-yl)methanone dihydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities .

Preparation Methods

The synthesis of Azetidin-3-yl(pyridin-3-yl)methanone dihydrochloride typically involves the following steps:

Chemical Reactions Analysis

Azetidin-3-yl(pyridin-3-yl)methanone dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Azetidin-3-yl(pyridin-3-yl)methanone dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Azetidin-3-yl(pyridin-3-yl)methanone dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which can lead to distinct biological activities and chemical reactivity compared to its analogs .

Properties

IUPAC Name

azetidin-3-yl(pyridin-3-yl)methanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.2ClH/c12-9(8-5-11-6-8)7-2-1-3-10-4-7;;/h1-4,8,11H,5-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFNZXVJGPLIOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)C2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Azetidin-3-yl(pyridin-3-yl)methanone dihydrochloride
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Azetidin-3-yl(pyridin-3-yl)methanone dihydrochloride
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Azetidin-3-yl(pyridin-3-yl)methanone dihydrochloride
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Azetidin-3-yl(pyridin-3-yl)methanone dihydrochloride
Reactant of Route 6
Azetidin-3-yl(pyridin-3-yl)methanone dihydrochloride

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